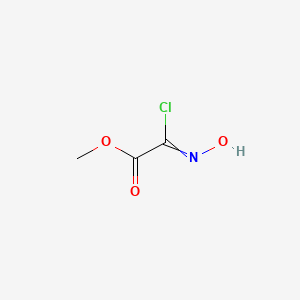

methyl 2-chloro-2-(hydroxyimino)acetate

Description

Methyl 2-chloro-2-(hydroxyimino)acetate (theoretical molecular formula: C₃H₄ClNO₃) is an α-chloro oxime ester characterized by a hydroxyimino (N–OH) group and a chlorine atom at the α-carbon of the acetate backbone. These compounds are pivotal intermediates in heterocyclic synthesis, such as forming isoxazolecarboxylic acids or enzyme inhibitors . The hydroxyimino group enables participation in click chemistry and nucleophilic substitutions, while the chlorine atom enhances electrophilicity, facilitating diverse reactivity .

Properties

Molecular Formula |

C3H4ClNO3 |

|---|---|

Molecular Weight |

137.52 g/mol |

IUPAC Name |

methyl 2-chloro-2-hydroxyiminoacetate |

InChI |

InChI=1S/C3H4ClNO3/c1-8-3(6)2(4)5-7/h7H,1H3 |

InChI Key |

QGSZBXNCEKAJIH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=NO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 2-chloro-2-(hydroxyimino)acetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In industrial settings, the production of methyl alpha-chloro-alpha-hydroximinoacetate often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

methyl 2-chloro-2-(hydroxyimino)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Reduction Reactions: The hydroximino group can be reduced to an amine using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form oximes or nitriles under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

Substitution: Formation of new compounds with different functional groups.

Reduction: Conversion to amines.

Oxidation: Formation of oximes or nitriles.

Scientific Research Applications

Organic Synthesis

Methyl 2-chloro-2-(hydroxyimino)acetate serves as a crucial building block in organic synthesis. It is commonly used for the preparation of more complex molecules through various chemical reactions, including:

- Oxime Formation : The compound can be transformed into oxime derivatives, which are valuable intermediates in organic synthesis.

- Substitution Reactions : It participates in nucleophilic substitution reactions, allowing for the formation of substituted derivatives that can be utilized in further synthetic pathways.

Case Study: Synthesis of Isoxazoles

In a study focusing on metal-free synthetic routes to isoxazoles, this compound was employed to facilitate the formation of isoxazole derivatives through cycloaddition reactions. This method demonstrated high efficiency and selectivity, showcasing the compound's utility in synthesizing heterocycles .

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Anticancer Properties

Research has indicated that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, modifications of this compound have led to the synthesis of novel anticancer agents that target specific pathways involved in tumor growth .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies have shown that certain derivatives possess significant activity against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Industrial Applications

This compound is utilized in the production of dyes and pigments due to its aromatic structure. Its reactivity allows it to participate in various chemical processes that yield vibrant colors used in textiles and coatings.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting and quantifying hydroxylamine and related compounds. Its ability to form stable derivatives makes it useful in analytical methods such as chromatography and mass spectrometry .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of methyl alpha-chloro-alpha-hydroximinoacetate involves its reactivity towards nucleophiles and electrophiles. The chloro group can be readily displaced by nucleophiles, while the hydroximino group can participate in various redox reactions. These properties make it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of products.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares methyl 2-chloro-2-(hydroxyimino)acetate with key analogs:

Reactivity and Physical Properties

- Ethyl 2-chloro-2-(hydroxyimino)acetate: Exhibits a melting point of 70–76°C and is used in Sonogashira coupling and Mitsunobu reactions to form isoxazole derivatives . Its hydroxyimino group undergoes oxime-based click chemistry, enabling rapid heterocyclic assembly .

- Methyl 2-chloro-2-(p-tolyl)acetate : Synthesized as a colorless oil (62% yield, Rf 0.35) and participates in Wolff rearrangements to generate reactive ketenes . The aryl substituent stabilizes intermediates via resonance.

- Methyl 2-chloro-2-cyclopropylideneacetate: Features a strained cyclopropane ring, enhancing reactivity in cycloadditions for natural product synthesis . Its lower molecular weight (146.58 g/mol) improves solubility in nonpolar solvents.

- Ethyl 2-chloro-2-(methylimino)acetate: Replaces the hydroxyimino group with a methylimino moiety, reducing hydrogen-bonding capacity but increasing lipophilicity for ionic liquid applications .

Key Studies

- Isoxazole Synthesis: Ethyl 2-chloro-2-(hydroxyimino)acetate reacts with alkynes under Sonogashira conditions to yield 3-isoxazolecarboxylic acid esters, critical for protease inhibitors (IC₅₀ values: 0.5–5 μM) .

- Biologically Active Compounds: Methyl 2-chloro-2-cyclopropylideneacetate serves as a precursor to benzofuranones, which exhibit antimicrobial and antitumor activities .

- Ionic Liquids: Ethyl 2-chloro-2-(methylimino)acetate derivatives form thermally stable ionic liquids with tunable polarity for green chemistry applications .

Q & A

Q. What are the recommended synthetic routes for methyl 2-chloro-2-(hydroxyimino)acetate, and what factors influence reaction yields?

Methodological Answer: this compound can be synthesized via oximation of methyl 2-cyanoacetate derivatives. For example, in Scheme S3 (), methyl 2-cyanoacetate (21) undergoes oximation to form methyl 2-cyano-2-(hydroxyimino)acetate (22), followed by reduction and coupling reactions. Key factors influencing yields include:

- Reagent Reactivity: Methyl esters generally exhibit higher reactivity in ammonolysis compared to ethyl esters, though both may face challenges in amidation under standard conditions .

- Temperature and Pressure: Elevated temperatures (e.g., 120°C) and pressurized environments (0.3 MPa) are required for ammonolysis, though these may not always guarantee reaction progression .

- Catalytic Systems: Lewis acids (e.g., BF₃·Et₂O) enhance nucleophilic substitutions, as seen in cyclopropanated indole derivatives .

Q. How should researchers handle and store this compound to ensure stability and safety during experiments?

Methodological Answer:

- Handling: Use nitrile or neoprene gloves inspected for integrity, and wear a full chemical-protective suit to avoid skin contact. Follow GHS guidelines for respiratory protection if aerosolization occurs .

- Storage: Store in moisture-free conditions at -20°C (powder form) or -80°C (in solvent) to prevent hydrolysis or decomposition .

- Waste Disposal: Contaminated gloves and reagents must be disposed of according to local regulations, with neutralization of acidic/basic byproducts .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR is essential for confirming stereochemistry and substituent positions. For example, (E)-isomers of structurally related compounds show distinct coupling patterns (e.g., δ 3.85 ppm for methoxy groups in ) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weights (e.g., [M+H]⁺ at m/z 241.0506 for a methyl ester analog) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) resolves diastereomers, as seen in cyclopropanated tetrahydro-β-carbolines (e.g., cis/trans ratios of 1:1.7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity in cyclopropanated derivatives of this compound?

Methodological Answer: Diastereomer ratios (e.g., cis/trans) in Pictet-Spengler reactions () depend on:

- Catalyst Choice: Lewis acids like TiCl₄ improve electrophilic activation of aldehydes, favoring trans-isomer formation.

- Solvent Polarity: Non-polar solvents (e.g., toluene) enhance stereochemical control by reducing side reactions.

- Temperature Gradient: Slow cooling during crystallization (e.g., from ethyl acetate) preferentially isolates trans-isomers .

Q. What strategies address contradictory data in the literature regarding ammonolysis efficiency of methyl vs. ethyl esters?

Methodological Answer: Contradictions arise from differences in ester reactivity and reaction setups:

| Parameter | Methyl Ester () | Ethyl Ester () |

|---|---|---|

| Reactivity | Higher toward aqueous NH₃ | Lower, requiring harsher conditions |

| Yield in Amidation | 52% (Scheme S3) | 42% (Scheme S2) |

| Failure Analysis | Solvent absorption of NH₃ impedes flow in circulatory systems | Gas-liquid phase limitations reduce contact time |

| To resolve discrepancies, use: |

- In Situ FTIR: Monitor NH₃ concentration in real-time during reactions.

- Pressure Reactors: Ensure consistent NH₃ availability in single-phase systems .

Q. How is this compound utilized in the synthesis of pharmacologically active compounds?

Methodological Answer:

- Tetrahydro-β-Carboline Synthesis: The compound serves as a cyclopropane precursor in Pictet-Spengler reactions. For example, coupling with p-anisaldehyde yields diastereomeric tetrahydro-β-carbolines (59a,b), which are intermediates in Tadalafil analogs .

- Biological Activity: Derivatives exhibit insecticidal/fungicidal properties (e.g., 85% mortality in Plutella xylostella at 500 ppm) via inhibition of acetylcholinesterase ().

Q. What computational methods aid in predicting the reactivity and stability of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Predict transition states for cyclopropanation steps, optimizing bond angles (e.g., C-Cl bond activation energy ~25 kcal/mol) .

- Molecular Docking: Simulate interactions with biological targets (e.g., fungal cytochrome P450 enzymes) to prioritize synthetic targets .

- QSPR Models: Correlate substituent electronic effects (Hammett σ values) with reaction rates in ammonolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.